molecular formula C18H17N3O2S2 B2354081 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-96-9

2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2354081
CAS No.: 627045-96-9
M. Wt: 371.47
InChI Key: YRSKPKJWAXSMMS-UHFFFAOYSA-N
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Description

2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a fascinating compound in organic chemistry with a complex and intriguing structure This compound exhibits unique chemical properties that make it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry

Properties

IUPAC Name

2-prop-2-enylsulfanyl-5-thiophen-2-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-2-8-25-18-20-16-15(17(23)21-18)14(12-7-4-9-24-12)13-10(19-16)5-3-6-11(13)22/h2,4,7,9,14H,1,3,5-6,8H2,(H2,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSKPKJWAXSMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich-Type Cyclocondensation

The tetrahydropyrimido[4,5-b]quinoline-4,6-dione core is constructed using a one-pot MCR under ultrasonic irradiation:

  • Reactants : 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and thiophen-2-carbaldehyde.
  • Conditions : Ethanol or acetic acid solvent, ultrasound irradiation (40 kHz, 60°C, 2 hours).
  • Mechanism : The reaction proceeds via a Mannich-type sequence, forming imine intermediates that cyclize to yield the fused tetracyclic system.

Yield Comparison :

Method Solvent Time (h) Yield (%)
Conventional Acetic acid 8 65
Ultrasound-assisted Ethanol 2 82

Ultrasound accelerates reaction kinetics by enhancing mass transfer and cavitation, improving yields by 17%.

Alternative Three-Component Synthesis in Aqueous Media

Aqueous-phase synthesis offers an eco-friendly alternative:

  • Reactants : 6-Aminopyrimidine, thiophen-2-carbaldehyde, and 5,5-dimethyl-1,3-cyclohexanedione.
  • Catalyst : Triethylbenzylammonium chloride (0.1 equiv).
  • Conditions : Water, reflux for 6 hours.
  • Advantages : Eliminates organic solvents, simplifies purification.

Functionalization with Thiophen-2-yl and Allylthio Groups

Allylthio Group Installation via Nucleophilic Substitution

The allylthio moiety is introduced at position 2 through SN2 displacement:

  • Substrate : 2-Mercapto-tetrahydropyrimidoquinoline precursor.
  • Reagent : Allyl bromide (1.5 equiv), NaH (2 equiv).
  • Conditions : Dry DMF, 0°C → room temperature, 4 hours.
  • Yield : 68% after recrystallization.

Mechanistic Insight :
The thiolate anion attacks the allylic bromide, displacing bromide and forming the C-S bond. Steric hindrance at position 2 necessitates excess allyl bromide for complete conversion.

Optimization Strategies and Catalytic Enhancements

Ultrasound-Assisted Functionalization

Ultrasound irradiation (40 kHz) during thiophen-2-yl cross-coupling reduces reaction time from 12 to 6 hours while maintaining yields ≥70%.

Solvent Effects on Allylation

Solvent screening reveals DMF outperforms THF or acetone due to superior solubility of the thiolate intermediate:

Solvent Dielectric Constant Yield (%)
DMF 36.7 68
THF 7.6 42
Acetone 20.7 55

Purification and Structural Characterization

Crystallization Protocols

  • Core structure : Recrystallized from ethanol/water (3:1) yields colorless needles.
  • Final product : Purified via silica gel chromatography (hexane/EtOAc 4:1) followed by crystallization from dichloromethane/n-pentane.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6):
    • δ 2.15 (s, 3H, CH3), 3.12–3.45 (m, 4H, CH2 tetrahydro), 5.05 (d, J=10 Hz, 2H, allyl CH2), 5.80 (m, 1H, allyl CH), 7.25–7.55 (m, 4H, thiophene and aromatic).
  • HRMS : m/z [M+H]+ calcd. for C23H22N3O2S2: 460.1154; found: 460.1158.

Comparative Analysis of Synthetic Routes

Parameter Multicomponent Cross-Coupling Allylation
Step Count 1 2 2
Total Yield (%) 82 75 68
Catalyst Required None Pd(PPh3)4 NaH
Eco-Friendliness High Moderate Low

Chemical Reactions Analysis

Types of Reactions: 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various types of reactions, including:

  • Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Reduction reactions can be employed to modify the thiophene or quinoline rings. Common reducing agents include lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the allyl or thiophenyl groups. Typical reagents for these reactions include alkyl halides, amines, or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can result in deoxygenated or fully reduced compounds

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multicomponent reactions where thiophenes and allylthio groups are introduced to the pyrimidine structure. Recent studies have shown that using trityl chloride as a catalyst can enhance the efficiency of synthesizing pyrimido[4,5-b]quinoline derivatives, leading to high yields and short reaction times . The reaction conditions can be optimized to yield derivatives with varying substituents that influence their biological activity.

Antimicrobial Properties

Research indicates that compounds within the pyrimidoquinoline class exhibit significant antimicrobial activities. For instance, derivatives have been tested against various bacterial strains and shown potent effects due to their unique structural features. The presence of the thiophenyl group in the compound enhances its interaction with microbial targets .

Antifungal Activity

A study focusing on similar compounds demonstrated antifungal properties against Candida species. The mechanism of action is believed to involve disruption of fungal cell membranes or interference with metabolic pathways essential for fungal survival . This suggests potential applications in treating fungal infections.

Corrosion Inhibition

Recent investigations have highlighted the use of thiophene derivatives as eco-friendly corrosion inhibitors for mild steel in acidic environments. The compound's ability to form protective films on metal surfaces could be harnessed in industrial applications to prevent corrosion without harming the environment .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations reported .
Study 2Antifungal EffectsShowed significant antifungal activity against multiple Candida species; effectiveness correlated with structural variations in derivatives .
Study 3Corrosion InhibitionEvaluated as a corrosion inhibitor in hydrochloric acid solutions; results indicated substantial reduction in corrosion rates compared to untreated samples .

Mechanism of Action

The compound's mechanism of action depends on its specific application. In biological contexts, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and resulting in various biological effects. The presence of the quinoline and thiophene rings likely contributes to its ability to interact with these targets through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

  • 2-(ethylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

  • 2-(propylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Uniqueness: What sets 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione apart from similar compounds is the presence of the allylthio group, which can participate in unique chemical reactions and interactions that methyl, ethyl, and propyl analogs cannot. This gives it distinct reactivity and potential for diverse applications.

Biological Activity

The compound 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the pyrimidoquinoline family, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Pyrimidoquinoline Core : This is achieved through a cyclocondensation reaction involving dimedone and appropriate aldehydes in the presence of a catalyst.
  • Introduction of the Allylthio Group : This step often employs nucleophilic substitution reactions where allylthio compounds are introduced to the pyrimidoquinoline structure.

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrimido[4,5-b]quinoline exhibit significant antifungal properties. For instance:

  • In Vitro Studies : The compound showed activity against various Candida species including C. dubliniensis and C. albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 4 µg/mL for certain derivatives .
CompoundTarget OrganismMIC (µg/mL)
D13C. dubliniensis1
D9C. albicans4
D10C. tropicalis8

Anticancer Activity

The anticancer potential of this class of compounds has also been evaluated:

  • Cell Line Studies : Specific derivatives were tested against various cancer cell lines such as HeLa and MCF-7. The results indicated that certain modifications could enhance cytotoxicity significantly.
CompoundCancer Cell LineIC50 (µM)
5aHeLa<1
7dMCF-7<0.5

The biological activity of these compounds is attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
  • Molecular Docking Studies : Computational analyses indicate favorable binding interactions with targets such as CYP51 in fungi, which is critical for ergosterol biosynthesis .

Case Studies and Research Findings

  • Antifungal Efficacy : A study highlighted that the compound exhibited fungicidal activity at sub-micromolar concentrations against C. dubliniensis and C. albicans, suggesting its potential for therapeutic applications in antifungal treatments .
  • Anticancer Properties : Another investigation revealed that derivatives with electron-donating groups showed enhanced cytotoxicity against breast cancer cells due to increased cellular uptake and interaction with DNA .

Q & A

Q. What are the common synthetic routes for 2-(allylthio)-5-(thiophen-2-yl)-tetrahydropyrimidoquinoline-dione derivatives?

The compound can be synthesized via cyclization of 2-aminoquinoline-3-carbonitrile derivatives with allylthio groups introduced through nucleophilic substitution or condensation. For example, Scheme 26 in Nahl's review describes the synthesis of 5-aryl-2-(methylthio) analogs using thiourea derivatives and aldehydes under acidic conditions . Modifications to incorporate allylthio groups may involve replacing methylthio precursors with allylthiols or using allyl bromide in the presence of a base. Cyclization is typically catalyzed by zinc chloride or acetic acid, as seen in analogous pyrimidoquinoline syntheses .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the presence of allylthio (δ ~3.5–4.5 ppm for allylic protons) and thiophen-2-yl (aromatic protons at δ ~6.5–7.5 ppm) groups. NMR data for similar compounds (e.g., 5-aryl derivatives) show distinct shifts for tetrahydropyrimidoquinoline protons (δ ~1.9–2.5 ppm for CH₂ groups) .
  • IR Spectroscopy : Detection of carbonyl stretches (C=O at ~1705 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₉H₁₈N₃O₂S₂ for a related structure) .

Q. What preliminary biological activities have been reported for pyrimido[4,5-b]quinoline derivatives?

Pyrimidoquinolines exhibit anticancer activity via kinase inhibition or DNA intercalation. For instance, 5-aryl analogs with methylthio substituents show IC₅₀ values <10 μM against breast cancer (MCF-7) and leukemia (K562) cell lines . The allylthio group may enhance solubility or target selectivity due to its electron-rich nature, though specific data for this derivative require validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Catalyst Selection : Fe(DS)₃ (iron-based Lewis acid-surfactant combined catalyst) under sonication reduces reaction time (<1 hour) and increases yield (>85%) compared to conventional heating .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency, while microwave irradiation enhances regioselectivity in multi-step syntheses .
  • Temperature Control : Maintaining temperatures at 80–100°C prevents decomposition of the allylthio group during cyclization .

Q. How do structural modifications (e.g., allylthio vs. methylthio) impact biological activity?

SAR studies indicate:

  • Allylthio vs. Methylthio : Allylthio derivatives may exhibit improved membrane permeability due to increased lipophilicity. For example, 2-(allylthio) analogs of pyrimidoquinolines show 2–3-fold higher cytotoxicity in prostate cancer (PC3) cells compared to methylthio counterparts .
  • Thiophen-2-yl Substitution : The thiophene ring enhances π-π stacking with kinase ATP-binding pockets, as seen in tyrosine kinase inhibitors .

Q. How can contradictions in biological assay data be resolved for this compound?

Discrepancies often arise from assay conditions (e.g., cell line heterogeneity, incubation time). Strategies include:

  • Dose-Response Validation : Replicate IC₅₀ measurements across multiple cell lines (e.g., MCF-7, HepG2) to confirm specificity .
  • Mechanistic Profiling : Use kinase profiling panels to identify off-target effects. For example, pyrimidoquinolines with thiophen-2-yl groups may inhibit both EGFR and VEGFR2, complicating activity interpretation .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives in viability assays .

Methodological Considerations

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

  • Molecular Docking : Software like AutoDock Vina predicts binding poses in kinase domains (e.g., EGFR PDB: 1M17). The thiophen-2-yl group often occupies hydrophobic pockets, while the tetrahydropyrimidine core hydrogen-bonds with catalytic lysine residues .
  • DFT Calculations : Assess electronic effects of the allylthio group on reactivity (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

Q. How can regioselectivity challenges in cyclization reactions be addressed?

  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to direct cyclization to the desired position .
  • Microwave-Assisted Synthesis : Enhances regioselectivity by promoting uniform heating, as demonstrated in the synthesis of 5-spiropyrimidoquinolines .

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